molecular formula C5H4IN B057791 4-Iodopyridine CAS No. 15854-87-2

4-Iodopyridine

Cat. No.: B057791
CAS No.: 15854-87-2
M. Wt: 205 g/mol
InChI Key: RTLUPHDWSUGAOS-UHFFFAOYSA-N
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Description

4-Iodopyridine (CAS: 15854-87-2, molecular formula: C₅H₄IN, molecular weight: 205.00 g/mol) is a halogenated heterocyclic compound widely used as a building block in organic synthesis and proteomics research . Its structure features an iodine atom at the para position relative to the pyridine nitrogen, enabling diverse reactivity in cross-coupling reactions, photolysis, and crystal engineering . The iodine substituent’s strong electron-withdrawing nature and polarizability make it a versatile intermediate for constructing complex molecules, including pharmaceuticals and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodopyridine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically employs the diazotization-Sandmeyer reaction due to its efficiency and high yield. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds .

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)
4-Iodopyridine is frequently employed as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in developing anti-inflammatory and anti-cancer drugs. The compound's ability to participate in cross-coupling reactions allows for the formation of complex molecular structures essential for drug efficacy .

Case Study: Anti-Cancer Agents
For instance, this compound has been used in the synthesis of β-carboline derivatives, which have shown promise in anti-cancer treatments. The synthesis involves Suzuki-Miyaura coupling with arylboronic acids, demonstrating the compound's utility in creating biologically active molecules .

Coordination Chemistry

Ligand Development
In coordination chemistry, this compound serves as a ligand for metal complexes. The iodine atom can facilitate metalation reactions, allowing for the formation of organometallic complexes that are pivotal in catalysis and materials science. This property is particularly useful in synthesizing new materials with tailored properties .

Example: Metal Complexes
Research has demonstrated that this compound can form stable complexes with transition metals, enhancing their catalytic activity in various organic transformations. This application is crucial for developing efficient catalytic systems used in industrial processes .

Organic Synthesis

Substitution Reactions
The compound undergoes nucleophilic substitution reactions where the iodine atom can be replaced by various nucleophiles such as amines or thiols. This reactivity allows chemists to synthesize a wide range of substituted pyridine derivatives, broadening the scope of organic synthesis .

Table: Summary of Reactions Involving this compound

Reaction TypeDescriptionExample Application
Nucleophilic SubstitutionReplacement of iodine with nucleophilesSynthesis of amine-substituted pyridines
Cross-CouplingFormation of C-C bonds using transition metal catalystsSynthesis of complex organic molecules
MetalationInsertion of metals into the pyridine ringDevelopment of organometallic compounds

Agrochemical Applications

Development of Agrochemicals
this compound is also significant in agrochemical research, contributing to the formulation of pesticides and herbicides. Its structural features allow for modifications that enhance biological activity against pests while minimizing environmental impact .

Fluorescent Probes

Biological Imaging
In biological research, this compound is utilized to develop fluorescent probes that aid in visualizing cellular processes. These probes are critical for real-time imaging studies, allowing researchers to monitor dynamic biological interactions within living cells .

Mechanism of Action

The mechanism of action of 4-iodopyridine involves its ability to participate in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. This property makes it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from this compound .

Comparison with Similar Compounds

This section compares 4-iodopyridine with its structural isomers (2- and 3-iodopyridine) and other iodinated heterocycles, focusing on reactivity, photolytic behavior, and catalytic performance.

Photolytic Behavior and pH Sensitivity

Photolysis of iodopyridines generates dehydropyridinium cations or dehydropyridines, depending on pH. Key differences include:

Parameter 3-Iodopyridine This compound Reference
pKa (50% methanol/water) 2.3 2.9
Protonation at pH < pKa Forms 3-dehydropyridinium Forms 4-dehydropyridinium
Protonation at pH > pKa Forms 3-dehydropyridine Forms 4-dehydropyridine
UV Absorption (300 nm) Similar intensity Similar intensity

Both isomers exhibit similar UV absorption at 300 nm, but their pKa differences dictate protonation states under acidic conditions, altering photolytic pathways . For example, at pH 1.5, >90% of this compound is protonated, favoring 4-dehydropyridinium formation, while 3-iodopyridine requires lower pH for comparable protonation .

Reactivity in Cross-Coupling Reactions

The position of iodine significantly impacts catalytic efficiency and substrate compatibility:

Reaction Type 2-Iodopyridine 3-Iodopyridine This compound Reference
Reductive Amination 97% yield 73% yield 34% yield
Microwave-Assisted Arylation Low yield (catalyst poisoning) 82% yield 78% yield
Sonogashira Coupling N/A 68% yield 76% yield
Nickel-Catalyzed Cyclization N/A N/A Not tolerated
  • Reductive Amination : this compound underperforms due to competing reductive pyridine formation, unlike 2- and 3-isomers .
  • Microwave Reactions : Proximity of the nitrogen atom in 2-iodopyridine increases catalyst poisoning risk, lowering yields compared to 3- and 4-isomers .
  • Nickel Catalysis : this compound fails in anthracene synthesis, highlighting substrate-specific limitations .

Heteroaryl Cross-Coupling Selectivity

This compound exhibits distinct behavior in coupling reactions compared to other aryl iodides:

  • Iodide vs. Bromide Reactivity : Aryl iodides (e.g., this compound) react faster than bromides in palladium-catalyzed couplings, with this compound achieving good yields in amination and Suzuki reactions .
  • Heteroaryl Compatibility: While this compound works in Sonogashira couplings (76% yield) , it fails in asymmetric reductive arylations due to incompatibility with the catalytic system .

Structural and Crystallographic Effects

The para-iodine position in this compound enables unique non-covalent interactions:

  • Hydrogen/Halogen Bonding : Forms molecular tapes via O–H⋯N hydrogen bonds and C–I⋯O halogen bonds in cocrystals (e.g., with 4-nitrobenzoic acid) .
  • Steric Effects: The linear arrangement of iodine and nitrogen in this compound minimizes steric hindrance, enhancing reactivity in Sonogashira couplings compared to ortho-substituted isomers .

Biological Activity

4-Iodopyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 4-position of the pyridine ring. Its molecular formula is C5H4N I, with a molecular weight of 204.99 g/mol. The compound exhibits both lipophilic and hydrophilic properties, which influence its biological interactions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects at certain concentrations .

2. Anticancer Properties

  • Research indicates that this compound derivatives possess anticancer activity. For example, derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting tumor growth .

3. Anti-inflammatory Effects

  • The compound has also been investigated for its anti-inflammatory potential. It has been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

4. Neuroprotective Effects

  • Preliminary studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. This activity is attributed to its ability to influence neurotransmitter systems and reduce oxidative stress .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines .
  • Receptor Interaction: The compound interacts with various receptors, including GPCRs (G-protein coupled receptors), which are crucial for mediating cellular responses in different biological systems .
  • Cell Cycle Modulation: In cancer research, this compound has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Anticancer EvaluationDerivatives showed IC50 values below 20 µM against various cancer cell lines including breast and lung cancer cells .
Neuroprotective StudyReduced oxidative stress markers in neuronal cell cultures treated with this compound .

Research Findings

Recent research has expanded the understanding of this compound's biological activities:

  • Synthesis and Derivatives: Innovative synthetic routes have led to the development of various derivatives with enhanced biological profiles, increasing their therapeutic potential .
  • Structure-Activity Relationship (SAR): Investigations into SAR have revealed that modifications at different positions on the pyridine ring can significantly alter biological activity, providing insights for drug design .

Properties

IUPAC Name

4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN/c6-5-1-3-7-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLUPHDWSUGAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346082
Record name 4-Iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15854-87-2
Record name 4-Iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodopyridine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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